Technical Guide: Chemical Properties and Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide
Technical Guide: Chemical Properties and Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diamino-4-chloropyrimidine 1-oxide is a key chemical intermediate, primarily recognized for its role in the synthesis of Minoxidil, a potent antihypertensive agent also widely used for the treatment of alopecia.[1][2] This document provides a comprehensive overview of the chemical properties of 2,6-Diamino-4-chloropyrimidine 1-oxide, detailed experimental protocols for its synthesis, and a visualization of the synthetic pathway.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2,6-Diamino-4-chloropyrimidine 1-oxide are summarized in the table below. These properties are essential for its handling, characterization, and application in further chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅ClN₄O | [3][4] |
| Molecular Weight | 160.56 g/mol | [3][4] |
| CAS Number | 35139-67-4 | [3][4] |
| Appearance | Cream-colored solid | [1] |
| Melting Point | 185 - 189°C (with decomposition) | [1][5] |
| Synonyms | 6-Chloro-pyrimidine-2,4-diamine 3-Oxide, 2,4-Diamino-6-chloropyrimidine 3-N-Oxide, Minoxidil Pyrimidine Oxide Analog, Minoxidil Related Compound A | [4] |
| Storage | 2-8°C in a refrigerator | [4] |
Synthesis and Reactivity
2,6-Diamino-4-chloropyrimidine 1-oxide is synthesized through the N-oxidation of its precursor, 2,4-diamino-6-chloropyrimidine.[3] This transformation is a critical step in the production of pyrimidine N-oxide derivatives with therapeutic applications. The resulting N-oxide is a versatile intermediate. For instance, it can be condensed with piperidine to form Minoxidil.[1]
Synthetic Pathway Visualization
The following diagram illustrates a common synthetic route to produce 2,6-Diamino-4-chloropyrimidine 1-oxide.
Caption: Synthetic pathway of 2,6-Diamino-4-chloropyrimidine 1-oxide.
Experimental Protocols
Detailed methodologies for the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide are crucial for reproducible results in a research and development setting. Below are summaries of cited experimental procedures.
Synthesis of 2,4-Diamino-6-chloropyrimidine (Precursor)
The precursor for the final product is synthesized from 2,4-diamino-6-hydroxypyrimidine.[6]
-
Chlorination: 2,4-diamino-6-hydroxypyrimidine is reacted with phosphorus oxychloride (POCl₃).[6][7] The use of a catalyst such as diisopropylethylamine may be employed in this step.[6]
-
Work-up: Following the reaction, the mixture is carefully quenched, and the product is isolated and purified.
Synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide
Multiple oxidizing agents can be used for the N-oxidation of 2,4-diamino-6-chloropyrimidine.
Method 1: Oxidation with Monoperphthalic Acid Magnesium Salt [1]
-
Reaction Setup: 2,4-diamino-6-chloropyrimidine is dissolved in a lower alkanol solvent, such as methanol or ethanol.
-
Oxidation: Monoperphthalic acid magnesium salt is added to the solution.
-
Reaction Conditions: The reaction is carried out at a temperature ranging from room temperature to the boiling point of the solvent, with a preferred range of 30-40°C.
-
Isolation: The resulting 2,6-diamino-4-chloro-pyrimidine N-oxide is isolated using standard laboratory techniques.
Method 2: Tungstate Catalyzed Oxidation with Hydrogen Peroxide
-
Catalyst: Sodium tungstate is used as a catalyst for the oxidation reaction.
-
Oxidant: Hydrogen peroxide is the oxidizing agent.
-
Reaction: The oxidation of 6-chloropyrimidine-2,4-diamine is carried out in the presence of the sodium tungstate catalyst and hydrogen peroxide. This method is noted for its efficiency and suitability for industrial-scale production.
Method 3: Oxidation using Cobalt Ferrite Nanoparticles and Hydrogen Peroxide [8]
-
Catalyst: Cobalt ferrite (CoFe₂O₄) magnetic nanoparticles are utilized as a heterogeneous reusable catalyst.
-
Reaction Conditions: The N-oxidation of 6-chloro-2,4-diaminopyrimidine is performed using 30% hydrogen peroxide in ethanol under reflux conditions for 60 minutes.
-
Yield: This method has been reported to produce a high yield (95%) of 2,6-diamino-4-chloropyrimidine N-oxide.[8]
Analytical Characterization
The identity and purity of 2,6-Diamino-4-chloropyrimidine 1-oxide can be confirmed using various analytical techniques. While specific spectra for this compound are not widely published, standard methods would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the molecular structure. A published ¹H NMR spectrum is available for reference.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Safety and Handling
2,6-Diamino-4-chloropyrimidine 1-oxide should be handled with appropriate personal protective equipment in a well-ventilated area. Although specific toxicology data is not available for the N-oxide, the precursor, 2,4-diamino-6-chloropyrimidine, is classified as harmful if swallowed and causes skin and eye irritation.[9] Similar precautions should be taken. It is stable under recommended storage temperatures and pressures. In case of fire, water spray, dry chemical, carbon dioxide, or chemical foam are suitable extinguishing media.[9] During combustion, it may produce toxic gases such as carbon oxides, hydrogen chloride, and nitrogen oxides.[9]
References
- 1. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 2. Minoxidil - Wikipedia [en.wikipedia.org]
- 3. biosynth.com [biosynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2,6-Diamino-4-chloropyrimidine 1-oxide CAS#: 35139-67-4 [amp.chemicalbook.com]
- 6. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
